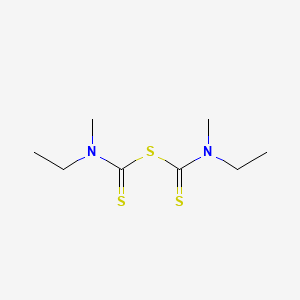
Ethylmethylthiocarbamic thioanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylmethylthiocarbamic thioanhydride is an organosulfur compound with the molecular formula C8H16N2S3 and a molecular weight of 236.42 g/mol . This compound is known for its unique structural properties, which include two ethylmethylthiocarbamoyl groups bonded to a sulfur atom. It is commonly used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethylmethylthiocarbamic thioanhydride can be synthesized through a two-step process. In the first step, an acid chloride is reacted with thioacetic acid at room temperature to produce a mixed thioanhydride. In the second step, the mixed thioanhydride is nucleophilically deacetylated with propylamine or butylamine at 5°C . This method is efficient and yields the desired product in a high yield.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the compound .
化学反応の分析
Types of Reactions
Ethylmethylthiocarbamic thioanhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and substituted thiocarbamoyl compounds. These products have various applications in organic synthesis and industrial processes .
科学的研究の応用
Ethylmethylthiocarbamic thioanhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: this compound is investigated for its potential use in drug development, particularly as an inhibitor of enzymes involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethylmethylthiocarbamic thioanhydride involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound targets specific molecular pathways, making it a valuable tool in biochemical research and drug development .
類似化合物との比較
Ethylmethylthiocarbamic thioanhydride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Thiourea: A simpler organosulfur compound with a similar ability to interact with thiol groups.
Thioacetic acid: Used in the synthesis of this compound and has similar reactivity.
Sulfoxides and sulfones: Oxidation products of this compound with different chemical properties
This compound stands out due to its dual ethylmethylthiocarbamoyl groups, which provide unique reactivity and applications in various fields.
特性
CAS番号 |
61900-98-9 |
|---|---|
分子式 |
C8H16N2S3 |
分子量 |
236.4 g/mol |
IUPAC名 |
[ethyl(methyl)carbamothioyl] N-ethyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S3/c1-5-9(3)7(11)13-8(12)10(4)6-2/h5-6H2,1-4H3 |
InChIキー |
LMQXSAPNCIVZSX-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=S)SC(=S)N(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


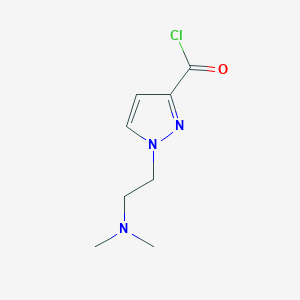
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
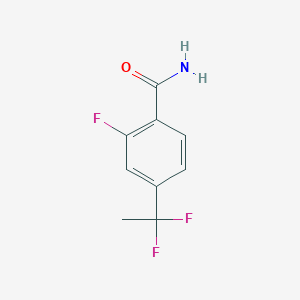
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
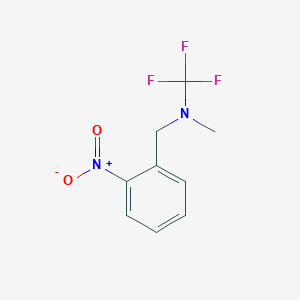
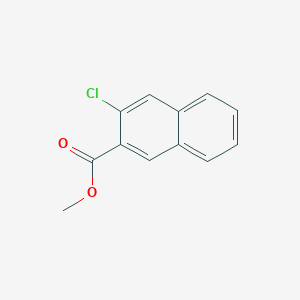
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
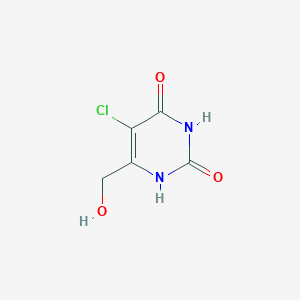
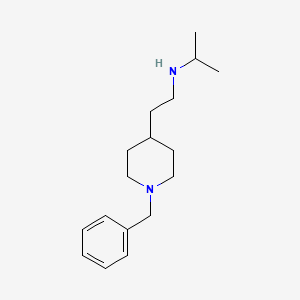
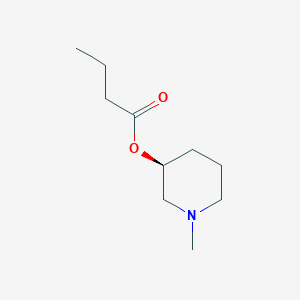
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

